![molecular formula C13H12N4O B2578544 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1016764-72-9](/img/structure/B2578544.png)
2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a chemical compound with the CAS Number: 1016764-72-9. It has a molecular weight of 240.26 . The IUPAC name for this compound is 2-(3-aminobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Facile Synthesis Methods : The compound is involved in facile and efficient synthesis methods for a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These methods utilize cyanoacetylation reactions followed by subsequent cyclization, showcasing the compound's versatility in chemical synthesis (Ibrahim et al., 2011).
- Spectroscopic Characterization and DFT Calculations : The compound has been a part of studies involving X-ray single crystal diffraction, spectroscopic techniques, and Hirshfeld surface analysis. These studies are complemented by Density Functional Theory (DFT) calculations to elucidate structural and electronic properties, proving its significance in advanced material characterization (Lahmidi et al., 2019).
Biological and Pharmacological Studies
- Antimicrobial Activities : Various derivatives of the compound have shown promise in antimicrobial activities, exhibiting good or moderate activities against test microorganisms. This highlights its potential in developing new antimicrobial agents (Bektaş et al., 2007).
- Cytotoxic Agents : Derivatives of the compound have been prepared and tested for cytotoxic activity against various cell lines, indicating its applicability in cancer research and treatment (Zheng et al., 2015).
Chemical Synthesis and Material Science
- Versatile Chemical Synthesis : The compound plays a role in various chemical synthesis protocols, demonstrating its utility in creating diverse molecular structures. This includes the synthesis of new heterocyclic systems and the exploration of regioselectivity in chemical reactions (Mozafari et al., 2016).
- Supramolecular Chemistry : Studies on derivatives of the compound have shed light on its role in forming diverse supramolecular synthons in the solid state, contributing to the field of crystal engineering and pharmaceutical development (Chai et al., 2019).
Orientations Futures
While specific future directions for this compound were not found in the search results, compounds with similar structures have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This suggests that “2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” could also have potential applications in these areas.
Propriétés
IUPAC Name |
2-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXFXLFJPYPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)
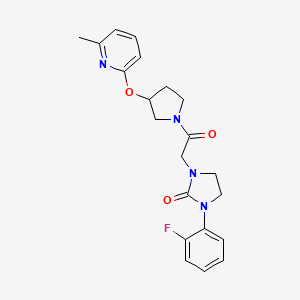
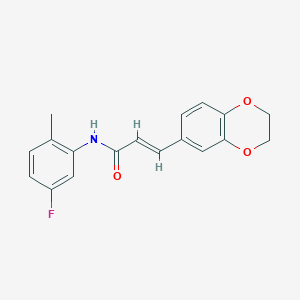
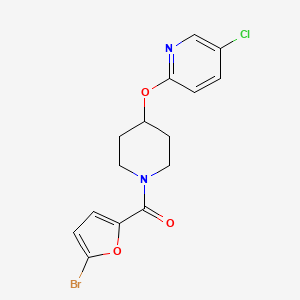

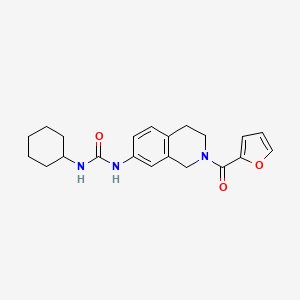
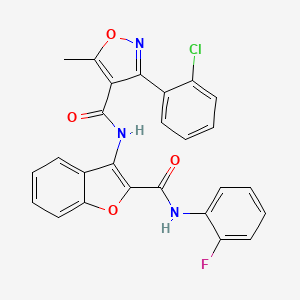
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)
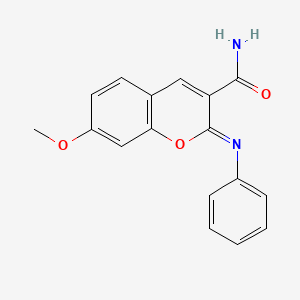
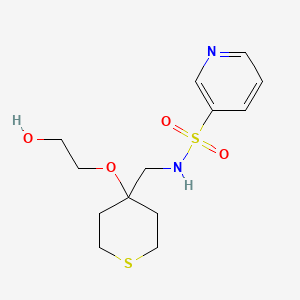

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)